1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol

Catalog No.
S681418
CAS No.
66766-07-2
M.F
C11H17NO2
M. Wt
195.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol

CAS Number

66766-07-2

Product Name

1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol

IUPAC Name

1-amino-3-(3,5-dimethylphenoxy)propan-2-ol

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

InChI

InChI=1S/C11H17NO2/c1-8-3-9(2)5-11(4-8)14-7-10(13)6-12/h3-5,10,13H,6-7,12H2,1-2H3

InChI Key

OLZWOGIOHDAKHD-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OCC(CN)O)C

Synonyms

3-(3,5-Dimethylphenoxy)-2-hydroxypropylamine, Metaxalone Related Compound B

Canonical SMILES

CC1=CC(=CC(=C1)OCC(CN)O)C

1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol is an organic compound notable for its unique structure, which includes a propan-2-ol backbone and a 3,5-dimethylphenoxy group. Its molecular formula is C11H17NO2C_{11}H_{17}NO_{2}, and it has a molecular weight of approximately 197.26 g/mol. This compound is recognized for its potential applications in pharmaceuticals and organic synthesis, particularly as an intermediate in the production of various chemical entities.

There is no scientific research available on the mechanism of action of MRB.

  • No information exists on the safety profile of MRB. As an impurity, its presence in a pharmaceutical product would be subject to rigorous safety assessments.

As an Impurity:

1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol, also known as Metaxalone Related Compound B, is primarily encountered in scientific research as an impurity in the muscle relaxant drug Metaxalone.

Researchers use various techniques, such as liquid chromatography and mass spectrometry, to identify and quantify this impurity in Metaxalone formulations. Understanding the presence and level of impurities is crucial for ensuring the safety and efficacy of pharmaceutical products.

Potential Research Applications:

While the specific research applications of 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol are limited, its chemical structure suggests some potential areas of exploration:

  • Modification of existing drugs: Researchers could investigate the possibility of modifying this compound to create new drugs with similar or improved properties compared to existing medications.
  • Study of biological activity: The presence of an amino group and a phenol group in the molecule suggests potential for interaction with biological systems. Scientists could explore the potential biological activities of this compound, such as its effects on specific enzymes or receptors.
  • Synthesis of new compounds: Chemists could use this compound as a starting material for the synthesis of new molecules with different functionalities and potential applications in various fields, including medicine, materials science, and agriculture.

  • Oxidation: The compound can be oxidized to yield ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to form corresponding alcohols, utilizing reducing agents like lithium aluminum hydride.
  • Substitution Reactions: The amino group in the compound allows for substitution reactions, leading to the formation of various derivatives.

These reactions are significant in synthetic organic chemistry, allowing for the modification of the compound’s functional groups to create new derivatives with potentially enhanced properties.

The biological activity of 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol has been explored primarily in pharmacological contexts. It may interact with specific enzymes and receptors, influencing metabolic pathways and enzyme-substrate interactions. Its structure suggests that it could engage in hydrogen bonding and hydrophobic interactions, which are critical for modulating biological activity . Additionally, as a degradation product of metaxalone, it is relevant in studies concerning muscle relaxants and their mechanisms of action .

The synthesis of 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol typically involves the reaction of 3,5-dimethylphenol with epichlorohydrin. The process can be outlined as follows:

  • Formation of Intermediate: React 3,5-dimethylphenol with epichlorohydrin under controlled conditions to form an intermediate compound.
  • Ammoniation: Treat the intermediate with ammonia to yield the final product.
  • Purification: The product is often purified through recrystallization techniques to ensure high yield and purity .

This method can be optimized by adjusting reaction conditions such as temperature and solvent choice to enhance efficiency.

1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol has several notable applications:

  • Pharmaceuticals: It is used as a secondary standard in pharmaceutical laboratories and as an intermediate in the synthesis of muscle relaxants like metaxalone.
  • Chemical Synthesis: The compound serves as a reagent in organic synthesis and analytical chemistry, contributing to the production of fine chemicals .
  • Research: It is utilized in scientific research to study its biological interactions and potential therapeutic effects.

Interaction studies indicate that 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol may modulate enzyme activity, particularly involving cytochrome P450 enzymes crucial for drug metabolism. Understanding these interactions is vital for predicting the compound's behavior in biological systems and its potential therapeutic applications .

Several compounds exhibit structural similarities with 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol59365-66-10.86
2-Propanol, 1-amino-3-(3,5-dimethylphenoxy)-Not available0.86
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanol39270-39-80.83
2-((4-Methoxybenzyl)oxy)ethanol13807-89-10.82
3-((4-Methoxybenzyl)oxy)propan-1-olNot available0.82

The uniqueness of 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol lies in its specific arrangement of functional groups that enhance its reactivity and biological activity compared to similar compounds. Its ability to modulate enzyme interactions makes it particularly interesting for pharmaceutical applications .

XLogP3

1.1

UNII

BLF63EF2IX

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2024-04-15

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